An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromobenzenethiol
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromobenzenethiol
Introduction
2-Amino-5-bromobenzenethiol, a substituted aromatic thiol, is a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a reactive thiol group, a nucleophilic amino moiety, and a bromine atom that allows for further functionalization, makes it a compound of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-5-bromobenzenethiol, offering field-proven insights and detailed experimental protocols to support its application in research and development.
This document is structured to provide a logical flow of information, beginning with fundamental identifiers and properties, moving into detailed spectroscopic characterization, outlining a robust synthesis protocol, and concluding with essential safety and handling information. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity and practical utility.
Core Properties and Identifiers
A foundational understanding of a compound's basic properties is critical for its effective use in any research or development setting. The key identifiers and physical properties of 2-Amino-5-bromobenzenethiol are summarized below.
Structural and General Information
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-5-bromobenzenethiol | [1] |
| Synonyms | 2-Amino-5-bromothiophenol, 5-Bromo-2-aminobenzenethiol | [1] |
| CAS Number | 23451-95-8 | [1] |
| Molecular Formula | C₆H₆BrNS | [1] |
| Molecular Weight | 204.09 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Odor | Stench | [3] |
| SMILES | C1=CC(=C(C=C1Br)S)N | [1] |
| InChI | InChI=1S/C6H6BrNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | [1] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 111-113 °C | [2] |
| Boiling Point | 277 °C | [4] |
| Density | 1.693 g/cm³ | [4] |
| Solubility | While quantitative solubility data is not readily available in public literature, 2-Amino-5-bromobenzenethiol is known to be soluble in various organic solvents and basic aqueous solutions. It is sparingly soluble in water.[5][6] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of a chemical compound. This section details the expected spectroscopic signatures of 2-Amino-5-bromobenzenethiol. While publicly available, fully interpreted spectra for this specific compound are limited, this guide provides an expert analysis based on the known functional groups and structural motifs.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-Amino-5-bromobenzenethiol is expected to show distinct signals for the aromatic protons, the amine protons, and the thiol proton. The aromatic region will display a characteristic splitting pattern due to the substitution on the benzene ring.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the benzene ring, each in a unique chemical environment. The chemical shifts will be influenced by the attached functional groups.
Note: Specific, experimentally-derived and assigned NMR spectra for 2-Amino-5-bromobenzenethiol are not widely available in public databases. The provided analysis is based on established principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-5-bromobenzenethiol will exhibit characteristic absorption bands for the N-H and S-H stretching vibrations, as well as aromatic C-H and C=C stretching.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3450-3250 | Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | Medium |
| 2600-2550 | Thiol (-SH) | S-H Stretching | Weak |
| 3100-3000 | Aromatic Ring | C-H Stretching | Medium to Weak |
| 1620-1580 | Amine (-NH₂) | N-H Bending (Scissoring) | Medium to Strong |
| 1500-1400 | Aromatic Ring | C=C Stretching | Medium to Strong |
| 850-750 | Aromatic Ring | C-H Out-of-plane Bending | Strong |
| 700-500 | C-Br | C-Br Stretching | Medium to Strong |
This table is based on established FTIR correlation charts and data for similar compounds.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For 2-Amino-5-bromobenzenethiol, the molecular ion peak (M⁺) would be observed at m/z 204, with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).
Expected Fragmentation Pattern:
-
Loss of H•: A peak at m/z 203.
-
Loss of SH•: A peak at m/z 171.
-
Loss of Br•: A peak at m/z 125.
-
Loss of NH₂•: A peak at m/z 188.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the characterization and synthesis of 2-Amino-5-bromobenzenethiol.
Protocol 1: Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Methodology:
-
Sample Preparation: Finely powder a small amount of 2-Amino-5-bromobenzenethiol.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (111-113 °C).
-
Observation: Decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂. A sharp melting range (≤ 1 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Protocol 2: Synthesis of 2-Amino-5-bromobenzenethiol via Bromination of 2-Aminothiophenol
This protocol details a common laboratory-scale synthesis of the title compound.
Causality: The direct bromination of 2-aminothiophenol is a straightforward electrophilic aromatic substitution. Acetic acid serves as a polar protic solvent that can facilitate the reaction. The bromine is the electrophile that substitutes a hydrogen atom on the aromatic ring, preferentially at the para position to the strongly activating amino group.
Materials:
-
2-Aminothiophenol
-
Glacial Acetic Acid
-
Bromine
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiophenol (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly pouring the mixture into a beaker of ice water. Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Amino-5-bromobenzenethiol.
Caption: Synthesis and Purification Workflow.
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize the importance of safe laboratory practices. 2-Amino-5-bromobenzenethiol is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[1]
-
Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.
-
Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.
Handling and Storage
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents. Protect from light.[9]
Applications in Research and Drug Development
The bifunctional nature of 2-Amino-5-bromobenzenethiol makes it a versatile intermediate in organic synthesis.
-
Pharmaceuticals: It serves as a precursor for the synthesis of benzothiazoles and other sulfur- and nitrogen-containing heterocycles, many of which exhibit a wide range of biological activities and are core scaffolds in drug discovery programs.[10]
-
Agrochemicals: Its derivatives are explored for their potential as pesticides and fungicides.[10]
-
Materials Science: The thiol group allows for the formation of self-assembled monolayers (SAMs) on metal surfaces, making it a candidate for applications in electronics and sensor technology.[10]
Conclusion
2-Amino-5-bromobenzenethiol is a chemical compound with a rich profile of physical and chemical properties that make it highly valuable in various scientific disciplines. A thorough understanding of its characteristics, as detailed in this guide, is paramount for its safe and effective utilization. The provided protocols are designed to be robust and reproducible, empowering researchers to confidently incorporate this versatile building block into their synthetic strategies. As with any chemical, adherence to strict safety protocols is non-negotiable to ensure a safe and productive research environment.
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